molecular formula C20H25NO2 B4165461 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide

4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide

Cat. No. B4165461
M. Wt: 311.4 g/mol
InChI Key: AIWQRRVYHNHKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as L-765,314, is a selective and potent antagonist of the dopamine D1 receptor. It was first synthesized by Merck Sharp & Dohme Research Laboratories in the early 1990s. This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

The dopamine D1 receptor is a G protein-coupled receptor that is primarily located in the striatum, a region of the brain that is involved in motor control and reward processing. Activation of the D1 receptor by dopamine leads to the activation of second messenger systems, which ultimately results in the modulation of neuronal activity. Antagonism of the D1 receptor by 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide blocks the effects of dopamine, leading to a decrease in neuronal activity.
Biochemical and physiological effects:
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and inhibit the development of sensitization to drugs of abuse. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide is its selectivity for the dopamine D1 receptor. This allows researchers to specifically study the effects of D1 receptor antagonism without the confounding effects of other dopamine receptor subtypes. However, one limitation of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several potential future directions for research on 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the role of the dopamine D1 receptor in addiction and reward processing. Further research on the biochemical and physiological effects of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide could also lead to a better understanding of the mechanisms underlying these disorders.

Scientific Research Applications

4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been used extensively in scientific research to study the dopamine D1 receptor and its role in various neurological disorders. It has been shown to be a potent and selective antagonist of the D1 receptor, with little to no affinity for other dopamine receptor subtypes. This selectivity makes it a valuable tool for studying the specific effects of D1 receptor antagonism.

properties

IUPAC Name

N-(4-phenylbutan-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-15(2)23-19-13-11-18(12-14-19)20(22)21-16(3)9-10-17-7-5-4-6-8-17/h4-8,11-16H,9-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWQRRVYHNHKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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